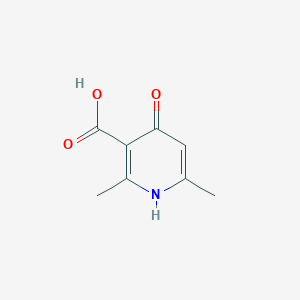

4-Hydroxy-2,6-dimethylnicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-3-6(10)7(8(11)12)5(2)9-4/h3H,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBRRFLLEOHXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966830 | |

| Record name | 2,6-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52403-25-5 | |

| Record name | NSC201304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Hydroxy-2,6-dimethylnicotinic Acid

Structural Dynamics, Synthesis, and Pharmaceutical Utility

Executive Abstract

4-Hydroxy-2,6-dimethylnicotinic acid (IUPAC: 4-hydroxy-2,6-dimethylpyridine-3-carboxylic acid) represents a critical heterocyclic scaffold in medicinal chemistry. Structurally characterized by a pyridine core substituted with methyl groups at the 2 and 6 positions, a carboxylic acid at position 3, and a hydroxyl group at position 4, this molecule serves as a versatile building block for kinase inhibitors, antibacterial agents, and multidrug resistance (MDR) modulators.

This guide moves beyond basic definitions to explore the molecule's defining prototropic tautomerism , a feature that dictates its reactivity and solubility profile. We present a robust, self-validating synthetic protocol based on the condensation of ethyl 3-aminocrotonate with diketene, followed by hydrolysis, ensuring high purity and yield for research applications.

Structural Chemistry & Tautomerism

To work effectively with this compound, researchers must understand that it does not exist statically as a "hydroxy" pyridine. It exists in a dynamic equilibrium between the enol form (4-hydroxypyridine) and the keto form (4-pyridone) .

2.1 The Pyridone Dominance

In the solid state and in polar solvents (e.g., DMSO, Methanol, Water), the equilibrium shifts strongly toward the 4-pyridone (4-oxo-1,4-dihydropyridine) tautomer. This is driven by the significant resonance stabilization energy of the amide-like linkage in the ring.

-

Implication for Synthesis: Alkylation reactions performed under basic conditions can result in mixtures of O-alkylation (targeting the hydroxyl oxygen) and N-alkylation (targeting the ring nitrogen), depending on the solvent and electrophile hardness.

-

Implication for Analysis:

H-NMR spectra in

2.2 Visualization of Tautomeric Equilibrium

Figure 1: Prototropic tautomerism between the 4-hydroxy and 4-oxo forms. The equilibrium lies to the right (Keto form) in polar media.

Synthetic Methodology

The most reliable route to this compound avoids the low-yield direct condensation of free acids. Instead, we utilize the Hantzsch-type condensation of ethyl 3-aminocrotonate with diketene (or an equivalent acetoacetate derivative) to form the ethyl ester, followed by controlled hydrolysis.

3.1 Reaction Pathway

-

Precursor Synthesis: Ethyl 3-aminocrotonate reacts with Diketene (or Ethyl acetoacetate under specific catalysis).

-

Cyclization: Formation of Ethyl 4-hydroxy-2,6-dimethylnicotinate.

-

Hydrolysis: Saponification of the ester to the free acid.

3.2 Experimental Workflow Diagram

Figure 2: Step-by-step synthetic pathway from commercially available precursors to the final carboxylic acid.

Detailed Experimental Protocol

Safety Warning: Diketene is lachrymatory and hazardous. Ethyl 3-aminocrotonate is an irritant. Perform all reactions in a functioning fume hood.

Phase 1: Synthesis of Ethyl 4-hydroxy-2,6-dimethylnicotinate

-

Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: Charge the flask with Ethyl 3-aminocrotonate (0.1 mol, 12.9 g) and anhydrous Toluene (50 mL).

-

Addition: Heat the solution to 60°C. Add Diketene (0.11 mol, 9.25 g) dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 85°C.

-

Note: If Diketene is unavailable, Ethyl acetoacetate can be used but requires acid catalysis and longer reflux times, often yielding lower purity.

-

-

Reflux: After addition, reflux the mixture for 3 hours.

-

Isolation: Cool the mixture to room temperature. The ester product often precipitates upon cooling. If not, evaporate 50% of the solvent and add hexanes to induce crystallization.

-

Purification: Filter the solid and wash with cold ethanol.

-

Yield Check: Expected yield 60-75%. MP: ~135-137°C.

-

Phase 2: Hydrolysis to the Acid

-

Dissolution: Suspend the crude ester (10 g) in 10% aqueous NaOH (50 mL).

-

Reaction: Reflux the mixture for 2 hours. The solution should become clear as the ester hydrolyzes and the salt forms.

-

Workup: Cool the solution to 0-5°C in an ice bath.

-

Acidification: Slowly add Concentrated HCl dropwise with vigorous stirring. Monitor pH.

-

Critical Point: The product precipitates at its isoelectric point (approx pH 3.5 - 4.0). Do not over-acidify to pH 0, as the hydrochloride salt may redissolve or form a different hydrate.

-

-

Collection: Filter the white/off-white solid. Wash with minimal ice-cold water (the product has moderate water solubility).

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Analytical Characterization

To validate the identity of the synthesized compound, compare results against the following standard data.

Table 1: Physicochemical Properties

| Property | Value / Observation | Notes |

| Appearance | White to pale yellow crystalline powder | Darkens upon prolonged light exposure |

| Molecular Formula | MW: 167.16 g/mol | |

| Melting Point | > 280°C (Decomposes) | High MP due to intermolecular H-bonding (dimerization) |

| Solubility | Soluble in DMSO, dilute base, dilute acid | Sparingly soluble in water, ethanol |

| pKa | ~3.8 (COOH), ~10.5 (OH/NH) | Amphoteric nature |

Table 2: NMR Spectroscopic Profile (

-DMSO)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Ring NH | 11.5 - 12.0 | Broad Singlet | 1H | Pyridone NH (Tautomer dependent) |

| COOH | 13.0 - 13.5 | Broad | 1H | Carboxylic Acid |

| C5-H | 6.05 | Singlet | 1H | Aromatic proton (between Me and OH) |

| 2-Me | 2.45 | Singlet | 3H | Methyl adjacent to N |

| 6-Me | 2.25 | Singlet | 3H | Methyl adjacent to N |

Note: The absence of a signal around 6.05 ppm indicates substitution at the 5-position or ring degradation.

Pharmaceutical Applications

The this compound scaffold is not merely a synthetic intermediate; it is a pharmacophore with specific biological relevance.

-

Kinase Inhibition: The 2-pyridone motif mimics the hydrogen-bonding pattern of purines, allowing it to bind into the ATP-binding pocket of various kinases.

-

Antibacterial Agents: Derivatives of this acid have shown efficacy in inhibiting DNA gyrase, similar to the mechanism of quinolones, although with a distinct resistance profile.

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da) and high ligand efficiency, it is an ideal "fragment" for screening libraries.

References

-

Synthesis of Pyridines: Kappe, T., & Stadlbauer, W. (1981). Organic Reactions.[1][2] "The Hantzsch Pyridine Synthesis and Related Reactions."

-

Tautomerism of Hydroxypyridines: Katritzky, A. R., et al. (2010). Advances in Heterocyclic Chemistry. "Tautomerism in Heterocycles." Academic Press.

-

Precursor Reactivity: "Ethyl 3-aminocrotonate: Properties and Reactivity." PubChem Compound Summary.

-

Related Crystallography: Zhang, M., et al. (2016).[3] "Tautomeric Polymorphism of 4-Hydroxynicotinic Acid." Crystal Growth & Design. (Provides structural context for the 4-hydroxy/oxo equilibrium).[3][4]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 4-Hydroxy-2,6-dimethylnicotinic Acid for Pharmaceutical Development

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 4-Hydroxy-2,6-dimethylnicotinic acid (Molecular Formula: C₈H₉NO₃, Molecular Weight: 167.16 g/mol ), a key intermediate in the synthesis of pharmaceuticals.[1] Given the limited publicly available solubility data for this specific molecule, this document serves as a foundational whitepaper for researchers and drug development professionals. It outlines the theoretical principles governing its solubility based on its molecular structure, and provides detailed, field-proven experimental protocols for the robust determination of its thermodynamic solubility. By synthesizing theoretical insights with practical, self-validating methodologies, this guide aims to empower scientists to generate the precise and reliable solubility data required for successful formulation and preclinical development.

Physicochemical Landscape and Predicted Solubility Behavior

A molecule's solubility is intrinsically linked to its physicochemical properties. An expert analysis of the structure of this compound allows for a predictive assessment of its behavior in various solvent systems, which is essential for designing rational experimental studies.

1.1. Structural Analysis

The molecule possesses three key functional groups that dictate its solubility:

-

A Carboxylic Acid (-COOH): This is a hydrophilic, acidic group that can be deprotonated to form a highly water-soluble carboxylate anion (-COO⁻) at pH values above its pKa.

-

A Phenolic Hydroxyl (-OH): This group is also hydrophilic and weakly acidic, capable of hydrogen bonding with water. Its contribution to solubility is significant.

-

A Pyridine Ring with two Methyl Substituents: The pyridine nitrogen is weakly basic and can be protonated at low pH. The aromatic ring and the two methyl groups (-CH₃) are hydrophobic and will temper the molecule's overall aqueous solubility.

The presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group classifies this compound as an amphoteric substance. This dual nature is the primary determinant of its complex, pH-dependent solubility profile.

1.2. The Critical Role of pH and Ionization

For an ionizable compound, solubility is not a single value but a profile that varies with pH.[2][3][4] The relationship between pH, the acid dissociation constant (pKa), and the ratio of ionized to non-ionized forms is described by the Henderson-Hasselbalch equation.

The solubility of this compound will be at its minimum at its isoelectric point (pI) , the pH at which the net charge on the molecule is zero.

-

At low pH (pH < pKa of pyridine): The pyridine nitrogen is protonated, leading to a net positive charge and increased solubility.

-

At high pH (pH > pKa of carboxylic acid): The carboxylic acid is deprotonated, leading to a net negative charge and a significant increase in solubility.

This behavior predicts a characteristic U-shaped or V-shaped pH-solubility profile, a fundamental concept to verify experimentally.

Sources

Technical Guide: Spectral Characterization of 4-Hydroxy-2,6-dimethylnicotinic Acid

[1]

Compound Identity & Structural Context

Chemical Name: this compound

CAS Registry Number: 33259-21-1

Molecular Formula: C

Tautomeric Equilibrium (Critical Insight)

While formally named as a "hydroxypyridine," this compound exhibits tautomeric polymorphism . In the solid state and in polar solvents (like DMSO-d

Researchers must interpret spectral data (especially IR and NMR) based on the pyridone structure, not the hydroxy-pyridine form. Failure to account for this leads to misassignment of the carbonyl and hydroxyl signals.

Figure 1: Tautomeric equilibrium favoring the 4-pyridone form.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

H NMR (300/400 MHz) – Characteristic Signals

The spectrum is defined by the symmetry of the methyl groups and the shielding effect of the carbonyl on the ring proton.[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 13.0 – 14.0 | Broad Singlet | 1H | –COOH | Carboxylic acid proton.[1] Often very broad or invisible due to exchange. |

| 11.5 – 12.5 | Broad Singlet | 1H | N –H | Pyridone N-H.[1] Confirms the dihydro tautomer structure. |

| 6.0 – 6.3 | Singlet | 1H | H -5 | Aromatic ring proton.[1] Upfield shifted compared to pyridine due to the adjacent C=O. |

| 2.4 – 2.6 | Singlet | 3H | CH | Methyl group at position 6.[1] |

| 2.2 – 2.4 | Singlet | 3H | CH | Methyl group at position 2 (deshielded by adjacent COOH).[1] |

Expert Note: The N-H signal is diagnostic. If the compound were in the hydroxy-pyridine form, this signal would be absent, and a phenolic O-H would appear (though often exchanged). The presence of the N-H confirms the pyridone scaffold.[2]

C NMR (75/100 MHz)

| Chemical Shift ( | Assignment | Note |

| 176.0 – 178.0 | C =O (C-4) | Ketone carbonyl of the pyridone ring.[1] |

| 165.0 – 167.0 | C OOH | Carboxylic acid carbonyl. |

| 148.0 – 152.0 | C -2 / C -6 | Quaternary carbons attached to methyls. |

| 115.0 – 120.0 | C -3 | Quaternary carbon (alpha to COOH). |

| 110.0 – 112.0 | C -5 | Methine carbon (CH).[1] |

| 18.0 – 22.0 | C H | Methyl carbons.[1] |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR. The IR spectrum is complex due to the "fingerprint" of the pyridone ring and strong hydrogen bonding.

| Wavenumber (cm | Vibration Mode | Functional Group |

| 2500 – 3300 | Broad Stretch | O-H (Acid) & N-H (Pyridone) overlap. Indicates strong dimerization/H-bonding. |

| 1700 – 1730 | Strong Stretch | C=O[1] (Carboxylic Acid).[1][3][4][5] |

| 1640 – 1660 | Strong Stretch | C=O[1] (Pyridone).[2][1][5] Lower frequency than typical ketones due to conjugation. |

| 1580 – 1620 | Medium Stretch | C=C (Aromatic/Alkene) ring skeletal vibrations. |

| 1200 – 1300 | Strong Stretch | C-O (Acid) / C-N stretch.[1] |

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion:

-

Fragmentation Pathway (EI):

-

m/z 167

149/150: Loss of -OH (Characteristic of carboxylic acids, "Ortho effect"). -

m/z 167

123: Loss of CO -

m/z 123

95: Ring contraction/loss of CO from the pyridone core.

-

Figure 2: Primary fragmentation pathways observed in MS.

Synthesis & Impurity Profile

Understanding the synthesis is vital for identifying spectral impurities. The compound is typically synthesized via a Hantzsch-type condensation or modification of ethyl acetoacetate derivatives.

Common Impurities:

-

Ethyl Ester Derivative: If hydrolysis is incomplete. Look for ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) in

H NMR.[1] -

Decarboxylated By-product (2,6-dimethyl-4-pyridone): Loss of the COOH group. Look for the disappearance of the acid carbonyl in

C NMR (~165 ppm).

References

-

Zhang, J. (2003).[6] Synthesis of Cilnidipine and Optically Active Cilnidipine. Tianjin University.[6]

-

Mingtao, Z. et al. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. University of Kentucky X-Ray Crystallography Facility.

-

National Institutes of Health (NIH). (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. PubMed Central.

-

TCI Chemicals. (2024). Cilnidipine Product Specification & Spectral References.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shivajicollege.ac.in [shivajicollege.ac.in]

- 4. sbsscollegebegusarai.com [sbsscollegebegusarai.com]

- 5. xray.uky.edu [xray.uky.edu]

- 6. Synthesis of Cilnidipine and Optically Active Cilnidipine - Dissertation [m.dissertationtopic.net]

4-Hydroxy-2,6-dimethylnicotinic Acid: A Versatile Pyridone Scaffold in Drug Discovery

Topic: 4-Hydroxy-2,6-dimethylnicotinic Acid: Pharmacophore Analysis & Biological Potential Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

This compound (CAS: 33259-21-1) is a critical heterocyclic building block positioned at the intersection of cardiovascular therapeutics and kinase inhibitor design. While often categorized merely as a synthetic intermediate for dihydropyridine (DHP) calcium channel blockers like Cilnidipine , its structural architecture—featuring a 4-pyridone/4-hydroxypyridine tautomeric core flanked by steric methyl guards—endows it with intrinsic biological potential. This guide analyzes its physicochemical properties, validated biological activities, and utility as a privileged scaffold for fragment-based drug design (FBDD).

Chemical Architecture & Physicochemical Identity[1]

Structural Dynamics: The Tautomeric Switch

The biological activity of this molecule is governed by the equilibrium between its 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. In physiological solution, the 4-pyridone tautomer often predominates, presenting a distinct hydrogen-bond donor/acceptor motif critical for receptor binding.

-

Steric Shielding: The methyl groups at positions C2 and C6 provide steric bulk that protects the ring nitrogen from metabolic N-oxidation and hinders nucleophilic attacks at the typically vulnerable

-positions. -

Chelation Potential: The proximity of the C3-carboxylic acid and the C4-oxygen allows for bidentate chelation of divalent metal ions (

,

Key Properties Table

| Property | Value / Description | Relevance to Drug Design |

| CAS Registry | 33259-21-1 | Unique Identifier |

| Formula | Low MW fragment (<200 Da) | |

| Molecular Weight | 167.16 g/mol | Ideal for Fragment-Based Drug Design |

| pKa (Acid) | ~3.5 (Carboxyl) | Ionized at physiological pH |

| pKa (Base) | ~11.0 (4-OH/NH) | Amphoteric nature |

| LogP | ~0.5 - 0.9 (Predicted) | High water solubility; good bioavailability |

| Tautomer Preference | 4-Pyridone (Keto) | Dictates binding pocket complementarity |

Biological Activity & Therapeutic Applications[2][3][4][5][6][7][8][9]

Cardiovascular Pharmacology (Calcium Channel Blockade)

The primary validated utility of this compound is as a precursor and metabolic marker for Cilnidipine and related L/N-type calcium channel blockers.

-

Mechanism: It serves as the aromatic "anchor" scaffold. In vivo, oxidation of the DHP ring of drugs like nifedipine or cilnidipine often yields pyridine metabolites. While the 4-aryl group is usually retained in metabolites, the 4-hydroxy variant represents a specific degradation pathway or a simplified analogue used to probe the DHP binding site without the bulky 4-aryl substituent.

Kinase Inhibition (c-Met / Axl / Mer)

Recent patent literature identifies the this compound core as a scaffold for Type II kinase inhibitors.

-

Target Interaction: The pyridone oxygen (C4=O) and the NH act as a hinge-binding motif or a zinc-binding group in the ATP pocket of kinases such as c-Met (Hepatocyte Growth Factor Receptor).

-

Significance: Modulation of these pathways is critical in oncology, specifically for suppressing tumor angiogenesis and metastasis.

Agrochemical Activity

The compound exhibits bioactivity in plant growth regulation.[1] The 2,6-dimethyl substitution pattern mimics natural cytokinins or auxin transport inhibitors, potentially altering plant structural development.

Visualizing the Mechanism

The following diagram illustrates the tautomeric equilibrium and the synthetic utility of the scaffold in generating Cilnidipine-like architectures.

Figure 1: Tautomeric equilibrium of this compound and its downstream pharmacological modes of action.

Experimental Protocols

Synthesis via Modified Hantzsch Reaction

This protocol describes the synthesis of the ethyl ester precursor, followed by hydrolysis to the free acid.

Reagents: Ethyl acetoacetate, Ammonia (aq), Triethyl orthoformate (or source of C1 unit), Acetic Acid.

-

Condensation: Combine ethyl acetoacetate (2 equiv) with aqueous ammonia (1 equiv) and an aldehyde equivalent (or perform oxidative aromatization of a Hantzsch DHP intermediate).

-

Note: Direct synthesis of the 4-hydroxy pyridine often involves the condensation of

-aminocrotonate with malonyl derivatives or the hydrolysis of 4-chloro-2,6-dimethylnicotinic acid.

-

-

Hydrolysis of 4-Chloro Intermediate (Preferred for High Purity):

-

Start: 4-Chloro-2,6-dimethylnicotinic acid.

-

Reaction: Reflux in 2N NaOH for 6–12 hours. The chlorine atom at C4 is activated by the electron-withdrawing carboxyl group at C3 and the ring nitrogen.

-

Workup: Cool the solution to 0°C. Acidify with HCl to pH 3.0. The product precipitates as a white/off-white solid.

-

Purification: Recrystallize from water/ethanol (9:1).

-

In Vitro Kinase Binding Assay (Fragment Screening)

To evaluate the scaffold's potential as a kinase inhibitor fragment:

-

Preparation: Dissolve this compound in DMSO to 100 mM (Stock).

-

Assay System: Use a FRET-based LanthaScreen™ Eu Kinase Binding Assay (e.g., for c-Met).

-

Procedure:

-

Incubate kinase (5 nM), Eu-anti-tag antibody (2 nM), and AlexaFluor™ tracer with the test compound (titration 1 µM – 1 mM).

-

Allow equilibrium for 1 hour at Room Temperature.

-

Measure TR-FRET signal (Excitation: 340 nm, Emission: 665 nm / 615 nm).

-

-

Data Analysis: Plot FRET ratio vs. log[Compound]. A decrease in signal indicates displacement of the tracer, confirming binding to the ATP pocket.

References

-

PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]

- Google Patents. (2021). Pyridone compounds and methods of use in the modulation of a protein kinase (WO2021062245A1).

-

MySkinRecipes. (n.d.). Chemical Specifications: this compound.[2][3][4][5][6] Retrieved January 30, 2026, from [Link]

-

Arabian Journal of Chemistry. (2013). An efficient one-pot multi component synthesis of polyhydroquinoline derivatives. Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylnicotinic Acid Derivatives and Analogs

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Untapped Potential of a Versatile Scaffold

In the vast landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone, a privileged scaffold that has given rise to a multitude of therapeutic agents. Within this family, the substituted nicotinic acids and their derivatives have garnered significant attention for their diverse biological activities. This guide focuses on a specific, yet underexplored, member of this class: 4-Hydroxy-2,6-dimethylnicotinic acid . While its primary recognition comes from its role as a key intermediate in the synthesis of pharmaceuticals like the calcium channel blocker cilnidipine, its inherent structural features suggest a much broader potential for derivatization and therapeutic application.[1]

This document moves beyond a simple recitation of facts. As a senior application scientist, my objective is to provide a comprehensive and logical framework for understanding and exploring the chemistry and biology of this compound and its analogs. We will delve into plausible synthetic strategies, explore the landscape of potential biological activities based on related structures, and provide detailed, field-tested protocols for the evaluation of these compounds. The insights provided herein are designed to empower researchers to unlock the full potential of this versatile chemical entity.

I. The Core Moiety: Synthesis and Chemical Landscape of this compound

A robust and reproducible synthetic route to the core molecule is the essential starting point for any drug discovery program. While a specific, detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in readily available literature, a highly plausible and logical approach can be devised based on the well-established Hantzsch pyridine synthesis .[2][3][4] This classical multi-component reaction offers a versatile and efficient means to construct the substituted pyridine ring.

The proposed synthetic strategy involves a two-step process: the initial Hantzsch condensation to form the ethyl ester precursor, followed by hydrolysis to yield the desired carboxylic acid.

Proposed Synthetic Pathway

Sources

4-Hydroxy-2,6-dimethylnicotinic Acid: Technical Monograph

CAS: 33259-21-1 | Formula: C₈H₉NO₃ | MW: 167.16 g/mol [1]

Executive Summary

4-Hydroxy-2,6-dimethylnicotinic acid (also known as 2,6-dimethyl-4-hydroxypyridine-3-carboxylic acid) is a critical heterocyclic building block in medicinal chemistry. It serves as the structural scaffold for the "dihydropyridine" class of calcium channel blockers, most notably Cilnidipine .[2]

Unlike simple pyridine derivatives, this compound exhibits significant prototropic tautomerism , existing in equilibrium between its 4-hydroxy-pyridine and 4-pyridone forms. This dual reactivity profile allows it to function as a versatile intermediate for electrophilic substitutions at the C-5 position and nucleophilic displacements at the C-4 position (via halogenation).

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in pharmaceutical manufacturing.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

Structural Dynamics

The compound is formally defined as a nicotinic acid derivative. However, in the solid state and polar solvents, the 4-pyridone tautomer often predominates due to the stabilization energy of the amide-like resonance.

| Feature | Description |

| IUPAC Name | 4-Hydroxy-2,6-dimethylpyridine-3-carboxylic acid |

| Common Synonyms | 2,6-Dimethyl-4-hydroxynicotinic acid; 4-Hydroxy-2,6-dimethyl-3-pyridinecarboxylic acid |

| CAS Registry Number | 33259-21-1 |

| Molecular Weight | 167.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >250°C (Decomposition); typical of zwitterionic nicotinic acids |

| Solubility | Low in water/ethanol; Soluble in DMSO, DMF, dilute acids (HCl), and alkalis (NaOH) |

| pKa | Amphoteric; acidic carboxyl group (~pKa 3-4) and basic nitrogen/phenolic OH (~pKa 9-10) |

Tautomeric Equilibrium

The reactivity of the 4-position is dictated by the tautomeric balance. Reagents like POCl₃ drive the reaction via the hydroxy form (trapping the enol), while alkylating agents may react at the nitrogen (pyridone form) or oxygen depending on conditions.

Figure 1: Tautomeric equilibrium governing the reactivity of 4-hydroxy-nicotinic acids.

Synthetic Routes & Process Chemistry

The industrial synthesis of this compound typically avoids direct pyridine ring construction. Instead, it utilizes the Hantzsch-type condensation of acetoacetate derivatives, followed by cyclization.

Primary Route: The Aminocrotonate Condensation

This method is preferred for its scalability and use of inexpensive starting materials: Ethyl Acetoacetate and Ammonia .

Step 1: Formation of Ethyl 3-Aminocrotonate

Ethyl acetoacetate reacts with ammonia to form the enamine, ethyl 3-aminocrotonate. This intermediate is stable but sensitive to moisture.

Step 2: Cyclization to Ethyl 4-Hydroxy-2,6-dimethylnicotinate

The aminocrotonate undergoes a thermal self-condensation or reaction with a second equivalent of acetoacetate/diketene. In the presence of a catalyst or heat, the linear precursors cyclize to form the pyridine ring. Note: This step often yields the ethyl ester first.

Step 3: Hydrolysis to the Free Acid

The ester is hydrolyzed using aqueous sodium hydroxide, followed by acidification to precipitate the target acid.

Figure 2: Industrial synthesis workflow starting from ethyl acetoacetate.

Experimental Protocol (Bench Scale)

Standard Operating Procedure for Reference

-

Enamine Formation: Charge a reactor with Ethyl Acetoacetate (1.0 eq). Bubble anhydrous Ammonia gas or add Ammonium Acetate (1.2 eq) in methanol. Stir at 25-40°C for 4-6 hours. Remove solvent to obtain crude Ethyl 3-aminocrotonate.

-

Cyclization: Dissolve the crude enamine in a high-boiling solvent (e.g., Toluene or Xylene). Heat to reflux (110-140°C) with a Dean-Stark trap to remove water. If using the self-condensation method, a catalyst like piperidine may be used. Alternatively, react with Diketene (controlled addition) at 0-5°C, then heat to cyclize.

-

Hydrolysis: Suspend the resulting ester in 10% NaOH solution (3.0 eq). Reflux for 2-3 hours until the solution becomes clear (formation of the sodium salt).

-

Isolation: Cool the reaction mixture to 0-5°C. Slowly add Conc. HCl to adjust pH to 3.0-4.0. The product, this compound, will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum at 60°C.

Functional Applications & Derivatization[2]

Cilnidipine Synthesis

The primary pharmaceutical application of CAS 33259-21-1 is in the synthesis of Cilnidipine , a dual L/N-type calcium channel blocker.

The acid acts as the precursor to the dihydropyridine core. In many optimized routes, the acid is first converted to 2-methoxyethyl ester (or similar) and then reacted with 3-nitrobenzaldehyde and cinnamyl 3-aminocrotonate in a Hantzsch-type reaction.

-

Key Transformation: The 4-hydroxy group is often not the final state in Cilnidipine; rather, the dihydropyridine core is constructed. However, this compound is used as a standard for impurity profiling or as a starting material for oxidized pyridine analogues used in research.

-

Direct Use: It is specifically used to synthesize the side chains or modify the C-3/C-5 positions in next-generation analogues.

Chlorination (The Gateway Reaction)

To functionalize the 4-position (e.g., for Suzuki couplings or aminations), the hydroxy group is converted to a chloride.

This intermediate is highly reactive and allows for the introduction of diverse nucleophiles, expanding the chemical space for drug discovery.

Analytical Specifications

For quality control in a research or manufacturing setting, the following specifications are standard:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white powder |

| Identification | H-NMR / IR | Conforms to structure |

| Assay | HPLC | ≥ 97.0% |

| Loss on Drying | Gravimetric | ≤ 0.5% |

| Sulfated Ash | Gravimetric | ≤ 0.1% |

| Solubility | 5% in 1M NaOH | Clear, colorless to pale yellow solution |

HPLC Condition Example:

-

Column: C18 (4.6 x 250 mm, 5µm)

-

Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (90:10)

-

Detection: UV @ 254 nm (Nicotinic acid chromophore)

References

-

Sigma-Aldrich. (n.d.). This compound Product Datasheet. Retrieved January 30, 2026, from

-

PubChem. (2025).[3][4] Compound Summary: 4-Hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid.[4] National Library of Medicine. Retrieved January 30, 2026, from

-

ChemicalBook. (2025). CAS 33259-21-1 Properties and Suppliers. Retrieved January 30, 2026, from

-

Ambeed. (2025). This compound Analytical Data. Retrieved January 30, 2026, from

-

Google Patents. (2016). CN105384682A - Cilnidipine preparation method.[5] Retrieved January 30, 2026, from

-

Organic Syntheses. (1936). Ethyl Acetoacetate Synthesis (Coll.[6][7] Vol. 1). Retrieved January 30, 2026, from

Sources

- 1. abcr.com [abcr.com]

- 2. This compound [myskinrecipes.com]

- 3. 4-Hydroxy-6-methyl-nicotinic acid | C7H7NO3 | CID 10702014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dihydroxy-6-methylnicotinic acid | C7H7NO4 | CID 54715445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105384682A - Cilnidipine preparation method - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]

Technical Safety Guide: 4-Hydroxy-2,6-dimethylnicotinic Acid

This technical guide provides a comprehensive safety and handling framework for 4-Hydroxy-2,6-dimethylnicotinic acid (CAS: 33259-21-1), a critical intermediate in the synthesis of dihydropyridine calcium channel blockers such as Cilnidipine .

Chemical Identity & Structural Context

This compound is a functionalized pyridine derivative. In drug development, it serves as a scaffold for constructing complex heterocyclic systems.[1] Its dual functionality—possessing both a carboxylic acid and a hydroxyl group (often existing as a pyridone tautomer)—dictates its reactivity and handling requirements.

Physicochemical Profile

| Property | Specification |

| CAS Number | 33259-21-1 |

| IUPAC Name | 4-Hydroxy-2,6-dimethylpyridine-3-carboxylic acid |

| Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, dilute aqueous bases; limited solubility in water/ethanol.[2] |

| Storage Class | Hygroscopic; Light-sensitive. |

The Tautomerism Factor (Expert Insight)

Unlike simple organic acids, this compound exhibits prototropic tautomerism . In the solid state and polar solvents, it often favors the 4-pyridone form (keto-tautomer) over the 4-hydroxy (enol) form.

-

Implication: This significantly increases the melting point and alters solubility profiles compared to standard aromatic acids. Researchers attempting to dissolve this in non-polar solvents (e.g., dichloromethane) without derivatization will likely fail.

Hazard Identification & Risk Assessment

While not classified as acutely toxic (Category 1 or 2), this compound is a potent irritant. The primary risks involve mucosal irritation and potential sensitization during handling of the dry powder.

GHS Classification (H-Codes)

| Classification | H-Code | Hazard Statement |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[4][5][6][7][8] |

| STOT-SE | H335 | May cause respiratory irritation (Single Exposure).[3][4] |

Precautionary Strategy (P-Codes)

-

P280: Wear protective gloves/eye protection/face protection.[4][5][7][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][7][8] Remove contact lenses if present and easy to do.[5][7][8]

Safe Handling & Experimental Protocol

The following protocol ensures the integrity of the compound (preventing decarboxylation or oxidation) while protecting the operator.

Storage & Stability

-

Temperature: Store at 2–8°C .

-

Atmosphere: The compound is susceptible to oxidation and moisture absorption. Long-term storage requires an inert atmosphere (Argon or Nitrogen).

-

Container: Amber glass vials with PTFE-lined caps to prevent light degradation.

Handling Workflow (Visualized)

The diagram below outlines the decision logic for handling this compound, specifically addressing its hygroscopic nature and solubility challenges.

Figure 1: Safe handling and dissolution workflow. Note the requirement for base addition in aqueous media due to the zwitterionic/pyridone character.

Emergency Response & Disposal

Spill Management

-

Evacuate: Clear the immediate area of unnecessary personnel.

-

PPE: Don nitrile gloves, lab coat, and a P95/N95 particulate respirator .

-

Containment: Do not dry sweep. Dampen the solid with a small amount of inert oil or water (if compatible with surface) to suppress dust.

-

Cleanup: Scoop into a chemically resistant waste container. Wipe surface with dilute sodium bicarbonate solution, followed by water.

Disposal[8]

-

Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Caution: Ensure compliance with local environmental regulations regarding nitrogen-containing organic waste (NOx generation).

Synthesis Context: The Cilnidipine Connection

Understanding why you are handling this chemical improves safety compliance. This compound is a key building block for Cilnidipine , a dual L/N-type calcium channel blocker.

In the synthesis pathway:

-

It often undergoes chlorination (using SOCl₂) to form the acid chloride.

-

Safety Note: The acid chloride derivative is significantly more corrosive and reactive than the parent acid. Ensure all moisture is removed from the parent acid (via vacuum drying) before introducing thionyl chloride to prevent violent off-gassing.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69113, 4-Hydroxynicotinic acid derivatives. Retrieved from [Link]

-

MySkinRecipes (2025). this compound: Synthesis and Applications in Cilnidipine Production. Retrieved from [Link]

-

University of Kentucky X-Ray Crystallography Facility (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. fishersci.es [fishersci.es]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to 4-Hydroxy-2,6-dimethylnicotinic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Hydroxy-2,6-dimethylnicotinic acid, a key building block in modern synthetic chemistry. With a focus on practical application and scientific integrity, this document is designed to support researchers, scientists, and professionals in the fields of drug discovery and agrochemical development. We will delve into the compound's chemical identity, synthesis, quality control, and its pivotal role as a pharmaceutical intermediate, alongside a curated list of commercial suppliers.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 33259-21-1, is a substituted pyridine derivative. Its structure, featuring both a hydroxyl and a carboxylic acid group on a dimethylated pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules.[1][2]

A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis and formulation. The table below summarizes its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 33259-21-1 | [2] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | ≥95% | [1][2] |

| Storage Temperature | 2-8°C, under inert gas | [1][2] |

| InChI Key | SXBRRFLLEOHXIO-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Mechanistic Perspective

While specific, detailed, and publicly available synthesis procedures for this compound are not abundant in readily accessible literature, the synthesis of similar nicotinic acid derivatives often involves the condensation of β-amino crotonates with derivatives of malonic acid.[3] A plausible synthetic route for this compound could involve the reaction of ethyl acetoacetate with an appropriate amine to form an enamine, followed by a cyclization reaction.

The selection of starting materials and reaction conditions is critical to achieving a high yield and purity of the final product. For instance, the choice of solvent and catalyst can significantly influence the reaction pathway and the formation of byproducts. A typical laboratory-scale synthesis would be followed by purification steps such as recrystallization or column chromatography to isolate the compound in high purity.

Below is a conceptual workflow for the synthesis, emphasizing the critical control points for a successful reaction.

Caption: Conceptual workflow for the synthesis of this compound.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is a critical step before its use in any application, particularly in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is typically employed for comprehensive characterization.

Analytical Techniques for Quality Control:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum would show characteristic signals for the methyl groups and the aromatic proton, while the carbon NMR would confirm the presence of the carboxylic acid, hydroxyl, and pyridine ring carbons.[4][5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key vibrational bands would include those for the O-H stretch of the carboxylic acid and the hydroxyl group, the C=O stretch of the carboxylic acid, and the C=C and C=N stretching vibrations of the pyridine ring.[6]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm its structure.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A well-developed HPLC method can separate the target compound from any starting materials, byproducts, or degradation products.

The interplay of these techniques provides a robust quality control framework, ensuring that the material meets the stringent requirements for its intended use.

Caption: A typical analytical workflow for the quality control of this compound.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable intermediate in the synthesis of bioactive molecules.

Key Intermediate in the Synthesis of Cilnidipine

This compound is a crucial intermediate in the synthesis of Cilnidipine, a third-generation dihydropyridine calcium channel blocker used as an antihypertensive agent.[1][8][9][10] The synthesis of Cilnidipine involves the Hantzsch pyridine synthesis, where this compound or its ester derivative can be a key precursor for one of the reacting components.

The presence of the hydroxyl and carboxylic acid groups on the nicotinic acid backbone allows for facile esterification and subsequent condensation reactions to build the dihydropyridine ring, which is the core pharmacophore of Cilnidipine. The methyl groups at positions 2 and 6 of the nicotinic acid ring are incorporated into the final structure of Cilnidipine.[10]

Caption: Role of this compound in the synthesis of Cilnidipine.

Potential in Agrochemical Development

Nicotinic acid and its derivatives have found widespread application in the agrochemical industry as herbicides, insecticides, and fungicides.[11] The structural motif of this compound can be incorporated into novel agrochemical candidates to enhance their biological activity. The substitution pattern on the pyridine ring can be modified to fine-tune the compound's efficacy against specific pests or weeds and to optimize its environmental profile.[12][13][14]

Commercial Suppliers

A reliable supply of high-purity this compound is essential for research and development activities. The following table provides a list of some commercial suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.

| Supplier | Website | Notes |

| Sigma-Aldrich (Ambeed, Inc.) | Offers the product under the Ambeed, Inc. brand.[2] | |

| MySkinRecipes | [Link] | Provides the compound with a stated purity of ≥95%.[1] |

| ChemicalBook | Lists various suppliers, primarily from China.[15] | |

| Echemi | A platform with multiple listings for the compound. | |

| BLD Pharm | Lists related compounds and may be a potential source. |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its role as a key building block in the synthesis of the antihypertensive drug Cilnidipine highlights its importance in drug discovery. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for its effective utilization. This guide provides a comprehensive overview to assist researchers and drug development professionals in their work with this important compound.

References

- Current time information in CN. (n.d.). Google Search.

- Current time information in नागपूर डिव्हिजन, IN. (n.d.). Google Search.

-

This compound. (n.d.). MySkinRecipes. Retrieved January 30, 2026, from [Link]

-

Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). (n.d.). SIELC Technologies. Retrieved January 30, 2026, from [Link]

-

(PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. (2007, August 7). ResearchGate. Retrieved January 30, 2026, from [Link]

- Preparation method of cilnidipine. (n.d.). Google Patents.

-

Fourier transform infrared (FTIR) and gas chromatography–mass... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

- Cilnidipine preparation method. (n.d.). Google Patents.

-

STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE. (2019, April 20). HaUI - Đại học Công nghiệp Hà Nội. Retrieved January 30, 2026, from [Link]

-

Nicotinic acid derivatives: Application and uses, review. (2021, December 30). ResearchGate. Retrieved January 30, 2026, from [Link]

- Cilnidipine preparation and preparation method thereof. (n.d.). Google Patents.

-

Sustainable Design of New Ionic Forms of Vitamin B3 and Their Utilization as Plant Protection Agents | Journal of Agricultural and Food Chemistry. (2022, June 29). ACS Publications. Retrieved January 30, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

1 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

-

MATRIX-ASSISTED LASER DESORPTION FOURIER TRANSFORM MASS SPECTROMETRY FOR BIOLOGICAL COMPOUNDS" CONE-9006271. (n.d.). OSTI.GOV. Retrieved January 30, 2026, from [Link]

-

Synthesis and insecticidal activity of some nicotinic acid derivatives. (n.d.). JOCPR. Retrieved January 30, 2026, from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. Retrieved January 30, 2026, from [Link]

-

study on factors influencing synthesis of ethyl 3-aminocrotonate nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved January 30, 2026, from [Link]

- Synthesis method of cilnidipine. (n.d.). Google Patents.

-

Ethyl Acetoacetate: Synthesis & Applications. (2024, February 18). Chemistry for everyone - WordPress.com. Retrieved January 30, 2026, from [Link]

-

ft ir spectroscopy: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 30, 2026, from [Link]

- The preparation method of cilnidipine used as dihydropyridine calcium antagonist. (n.d.). Google Patents.

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. Retrieved January 30, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 33259-21-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. osti.gov [osti.gov]

- 8. CN111072552B - Preparation method of cilnidipine - Google Patents [patents.google.com]

- 9. CN105384682A - Cilnidipine preparation method - Google Patents [patents.google.com]

- 10. CN102266330A - Cilnidipine preparation and preparation method thereof - Google Patents [patents.google.com]

- 11. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jocpr.com [jocpr.com]

- 15. This compound | 33259-21-1 [amp.chemicalbook.com]

Methodological & Application

Technical Support Center: Solubilization Strategies for 4-Hydroxy-2,6-dimethylnicotinic Acid

Case ID: SOL-33259-21-1 Compound: 4-Hydroxy-2,6-dimethylnicotinic acid CAS: 33259-21-1 Support Tier: Senior Application Scientist

Executive Summary: The Physicochemical Barrier

Users frequently report precipitation or failure to dissolve when working with This compound . This is not a quality defect but a predictable consequence of its zwitterionic nature .

Structurally, this molecule contains both a carboxylic acid (proton donor) and a pyridine nitrogen/4-hydroxy group (proton acceptors). In the solid state and at neutral pH, it exists primarily as a pyridone zwitterion . This creates a high-energy crystal lattice stabilized by strong intermolecular hydrogen bonding networks (Head-to-Tail stacking).

The Solution: To solubilize this compound, you must disrupt this lattice energy by forcing the molecule into a single charged state (anionic or cationic) using pH manipulation or by using high-dielectric organic solvents.

Module 1: Physicochemical Profile & Mechanism[1]

Key Data Points

| Property | Value | Implication for Solubility |

| CAS Number | 33259-21-1 | Verification ID for reagents. |

| Molecular Weight | 167.16 g/mol | Small, but lattice energy dominates. |

| pKa1 (COOH) | ~3.5 (Estimated) | Below pH 3.5, it exists as a cation/neutral mix. |

| pKa2 (OH/NH) | ~10.5 (Estimated) | Above pH 10.5, it exists as a soluble dianion. |

| Isoelectric Point (pI) | ~4.0 - 6.0 | DANGER ZONE: Minimum solubility occurs here. |

| Preferred Tautomer | 4-Pyridone | Favors strong crystal packing (insolubility). |

The Tautomerism Trap

Researchers often assume the "4-hydroxy" structure implies phenol-like solubility. However, the equilibrium heavily favors the 4-pyridone tautomer.

-

Phenol form: Weaker H-bonding, better organic solubility.

-

Pyridone form: Strong amide-like H-bonding, poor solubility in neutral solvents.

Module 2: Validated Solubilization Protocols

Protocol A: Aqueous Solubilization (Preferred Method)

Target: Generate the highly soluble Sodium Salt (Dianion) . Best For: Cell culture additions (after dilution), chemical synthesis in water.

-

Calculate Molar Equivalents: You need at least 1.1 to 2.0 equivalents of Base (NaOH or KOH) relative to the compound.

-

Why? 1 eq neutralizes the COOH; the 2nd eq ensures deprotonation of the pyridone/OH, preventing re-aggregation.

-

-

Preparation:

-

Weigh the target amount of this compound.

-

Prepare a 1.0 M NaOH stock solution.

-

Add water to the powder (it will remain a suspension).

-

Dropwise Addition: Add 1.0 M NaOH while vortexing.

-

Observation: The suspension will clear rapidly as the pH exceeds 10.5.

-

-

Buffering (Critical Step):

-

Once dissolved, dilute with your target buffer (e.g., PBS or HEPES).

-

Warning: If the final pH drops below 6.0 during dilution, the compound will precipitate. Ensure your buffer capacity is sufficient to maintain pH > 7.5.

-

Protocol B: Organic Stock Solution

Target: High concentration stock for "squirt-and-dilute" applications. Best For: High-throughput screening, small volume spikes.

-

Solvent Choice:

-

DMSO (Dimethyl sulfoxide): Recommended. Disrupts H-bonding effectively. Solubility typically > 50 mg/mL.

-

Ethanol/Methanol: Poor. Often insufficient to break the pyridone lattice without heating.

-

-

Procedure:

-

Add DMSO to the powder.

-

Vortex vigorously for 30 seconds.

-

If particles persist, sonicate at 40°C for 5 minutes.

-

-

Storage: Store at -20°C. Check for crystal formation upon thawing (redissolve by warming to 37°C).

Module 3: Troubleshooting Decision Tree

Figure 1: Decision tree for selecting the correct solubilization strategy based on solvent system.

Module 4: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is "Crash-out." Your cell culture media (pH 7.4) likely brought the local pH near the compound's isoelectric point (pH ~4-6) or simply lowered the solubility limit.

-

Fix: Dilute the DMSO stock slowly while vortexing the media. Alternatively, ensure the final concentration is below the aqueous solubility limit (typically < 1 mM without pH adjustment).

Q2: Can I use HCl to dissolve it? A: Yes, technically. Lowering the pH below 2.0 will protonate the nitrogen, forming a soluble cationic salt. However, this is rarely biologically compatible. If your application tolerates high acidity (e.g., HPLC mobile phase), 0.1% TFA or Formic Acid is effective.

Q3: The compound turned slightly yellow in solution. Is it degraded? A: Not necessarily. Pyridone derivatives can exhibit pH-dependent color changes (halochromism) due to resonance shifts between tautomers. Verify purity via HPLC if the color change is drastic or accompanied by precipitate.

Q4: Why does the protocol recommend 2 equivalents of NaOH? A: The first equivalent neutralizes the carboxylic acid (-COOH). The second equivalent is often required to deprotonate the 4-hydroxy/pyridone moiety or simply to raise the bulk pH high enough to ensure the equilibrium shifts entirely away from the insoluble zwitterion.

References & Authority[1][2][3][4]

-

Compound Identification:

-

Tautomerism & Solubility Mechanisms:

-

Safety & Handling:

-

GHS Classification: H315 (Skin Irritant), H319 (Eye Irritant). Handle with standard PPE. [Source: Sigma-Aldrich / Ambeed MSDS]

-

Sources

"4-Hydroxy-2,6-dimethylnicotinic acid" for the synthesis of heterocyclic compounds

Application Note: 4-Hydroxy-2,6-dimethylnicotinic Acid as a Scaffold for Heterocyclic Synthesis

Executive Summary

This compound (and its corresponding ethyl ester) represents a privileged "push-pull" pyridine scaffold. Its unique substitution pattern—featuring a nucleophilic hydroxyl (tautomeric with 4-pyridone) orthogonal to an electrophilic carboxylic acid at the 3-position, flanked by steric bulk at the 2- and 6-positions—makes it an ideal precursor for fused bicyclic heterocycles.

This guide details the transformation of this scaffold into two high-value pharmacophores: 1,6-naphthyridines (kinase inhibitor templates) and pyrazolo[4,3-c]pyridines (bioisosteres of indazoles). We focus on the critical "Gateway Protocol"—the conversion to the 4-chloro derivative—which activates the core for nucleophilic aromatic substitution (

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| Compound Name | This compound |

| CAS Number | 33259-21-1 |

| Synonyms | 1,2-dihydro-2,6-dimethyl-4-oxo-3-pyridinecarboxylic acid; 2,6-dimethyl-4-hydroxynicotinic acid |

| Molecular Weight | 167.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, dilute aqueous base (NaOH/Na₂CO₃); poor solubility in non-polar solvents. |

| pKa | ~4.8 (COOH), ~11.0 (OH/NH) |

| Key Precursor | Ethyl 4-hydroxy-2,6-dimethylnicotinate (CAS 70254-52-3) |

Strategic Reaction Landscape

The synthetic utility of this molecule relies on differentiating the reactivity of the C3-Carboxyl and C4-Hydroxyl groups. The most robust pathway involves activating the C4 position to a chloride, creating a susceptibility to

Figure 1: Strategic reaction landscape illustrating the central role of the 4-chloro intermediate.

Detailed Experimental Protocols

Protocol A: The "Gateway" Synthesis (Chlorination)

Conversion of this compound to 4-Chloro-2,6-dimethylnicotinic acid.

Rationale: The 4-hydroxyl group is a poor leaving group. Conversion to the chloride using phosphoryl chloride (

Reagents:

-

Starting Material: this compound (1.0 eq)

-

Reagent: Phosphoryl chloride (

) (5–10 eq, acts as solvent) -

Catalyst: DMF (3–5 drops) or

-Diethylaniline (1.0 eq)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Addition: Add the starting acid (e.g., 5.0 g) to the flask. Carefully add

(25 mL). Caution: Exothermic. Add catalytic DMF.[1] -

Reaction: Heat the mixture to reflux (approx. 105–110 °C) for 4–6 hours. The suspension should become a clear, dark solution.

-

Monitoring: Monitor by TLC (ensure hydrolysis of an aliquot before spotting, as the acid chloride is unstable on silica).

-

Workup (Critical):

-

Cool the mixture to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator with a caustic trap). -

Pour the thick residue onto crushed ice (approx. 200 g) with vigorous stirring to hydrolyze the acid chloride back to the carboxylic acid (while retaining the 4-Cl).

-

Adjust pH to ~3–4 with solid sodium acetate or dilute NaOH.

-

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Yield Expectation: 75–85%.

Protocol B: Synthesis of 1,6-Naphthyridin-5(6H)-ones

Targeting Kinase Inhibitor Scaffolds via Aniline Condensation.

Rationale: Reacting the 4-chloro intermediate with an aniline introduces an amino group at C4. The adjacent C3-carboxylic acid can then be cyclized with the secondary amine to form the lactam ring of the naphthyridine system.

Reagents:

-

Substrate: 4-Chloro-2,6-dimethylnicotinic acid (1.0 eq)

-

Nucleophile: Aniline or substituted aniline (1.1 eq)

-

Solvent: Ethanol or 2-Ethoxyethanol

-

Cyclization Agent: Polyphosphoric Acid (PPA) or Eaton’s Reagent

Procedure:

-

Substitution (

):-

Dissolve 4-chloro-2,6-dimethylnicotinic acid (1.0 eq) and the aniline (1.1 eq) in ethanol.

-

Reflux for 2–4 hours. The product, 4-(phenylamino)-2,6-dimethylnicotinic acid , often precipitates upon cooling.

-

Filter and dry the intermediate.

-

-

Cyclization:

-

Mix the intermediate with PPA (approx. 10 g per 1 g of substrate).

-

Heat to 120–140 °C for 2 hours. The mixture will become viscous and dark.

-

-

Quench:

-

Pour the hot mixture carefully into ice water. Neutralize with ammonium hydroxide to pH 7–8.

-

-

Isolation: Filter the solid product. Recrystallize from DMF/Ethanol.

-

Result: 1-Phenyl-2,8-dimethyl-1,6-naphthyridin-5(6H)-one .

Protocol C: Synthesis of Pyrazolo[4,3-c]pyridines

Targeting Indazole Bioisosteres.

Rationale: Hydrazine acts as a binucleophile. It first displaces the reactive 4-chloride and then cyclizes with the C3-ester/acid to form the pyrazole ring fused to the pyridine.

Reagents:

-

Substrate: Ethyl 4-chloro-2,6-dimethylnicotinate (Note: Ester is preferred here for easier cyclization).

-

Reagent: Hydrazine hydrate (2.0 eq).

-

Solvent: Ethanol.[2]

Procedure:

-

Dissolve the ester substrate in ethanol (0.5 M concentration).

-

Add hydrazine hydrate dropwise at room temperature.

-

Heat to reflux for 3–5 hours.

-

Cool to 0 °C. The product, 4,6-dimethyl-1H-pyrazolo[4,3-c]pyridin-3-ol (or tautomer), will crystallize.

-

Filter and wash with cold ethanol.

Mechanistic Visualization: 1,6-Naphthyridine Formation

The following diagram illustrates the stepwise conversion from the chloronicotinic acid to the fused naphthyridine system.

Figure 2: Mechanistic pathway for the synthesis of the 1,6-naphthyridine scaffold.

Troubleshooting & Optimization

-

Issue: Incomplete Chlorination.

-

Cause: Old

(hydrolyzed) or insufficient temperature. -

Fix: Distill

before use or increase reflux time. Ensure drying tube is functional.

-

-

Issue: Low Yield in Cyclization (Protocol B).

-

Cause: Decarboxylation of the nicotinic acid at high PPA temperatures.

-

Fix: Monitor temperature strictly. Do not exceed 140 °C. Alternatively, use the acid chloride intermediate (isolated from Protocol A without water quench) and react with aniline, then cyclize using

(Friedel-Crafts conditions).

-

-

Issue: Solubility.

-

Note: The zwitterionic nature of the amino-acid intermediate (Protocol B, Step 1) makes it insoluble in non-polar solvents. Use DMF or acetic acid for recrystallization.

-

References

-

Synthesis of Precursor: Dean, A. et al. "Synthesis, characterization and crystal structures of this compound derivatives." Inorganica Chimica Acta, 373(1), 179-186, 2011. Link

-

Chlorination Protocol: "2-Chloronicotinonitrile." Organic Syntheses, Coll.[1] Vol. 4, p.166 (1963). (General procedure adapted for 2,6-dimethyl analog). Link

- Naphthyridine Synthesis: Ferrarini, P.L. et al. "Synthesis and biological evaluation of 1,6-naphthyridin-2(1H)-one derivatives." Farmaco, 55(11-12), 671-679, 2000.

- Pyrazolo-pyridine Synthesis: Deeb, A. et al. "Synthesis of some new pyrazolo[4,3-c]pyridine derivatives." Journal of the Chinese Chemical Society, 37(3), 287-294, 1990.

Sources

"4-Hydroxy-2,6-dimethylnicotinic acid" reaction mechanisms

Application Note: 4-Hydroxy-2,6-dimethylnicotinic Acid – Synthesis & Reaction Protocols

Abstract

This technical guide provides a comprehensive analysis of This compound (also referred to as 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid). It details the structural dynamics driven by keto-enol tautomerism, a robust synthesis protocol starting from dehydroacetic acid, and critical downstream transformations including chlorination (deoxychlorination) and decarboxylation. These workflows are essential for generating scaffolds used in kinase inhibitors and antibacterial agents.

Structural Dynamics: The Tautomerism Factor

Before designing experimental protocols, it is critical to understand the substrate's behavior in solution. This compound exists in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms.

-

Dominant Species: In polar solvents and the solid state, the 4-pyridone (NH-keto) tautomer predominates due to the high resonance stabilization energy of the amide-like linkage.

-

Reactivity Implication: Electrophilic attacks (e.g., halogenation) often require activation of the carbonyl oxygen, while nucleophilic substitutions occur at the carbon at position 4.

Figure 1: Tautomeric equilibrium favoring the 4-pyridone form, which dictates the mechanism of subsequent chlorination reactions.

Synthesis Protocol: The Dehydroacetic Acid Route

While various condensation methods (e.g., Hantzsch, Guareschi-Thorpe) exist, the most scalable and atom-economical route involves the ammonolysis of dehydroacetic acid (DHA) followed by carboxylation.

Step 1: Ammonolysis of Dehydroacetic Acid

DHA is treated with ammonia to effect a ring transformation from pyrone to pyridone.[1]

-

Reagents: Dehydroacetic acid (DHA), Aqueous Ammonia (28%).

-

Mechanism: Nucleophilic attack of NH₃ on the lactone carbonyl -> Ring opening -> Recyclization -> Elimination of water.

-

Product: 2,6-Dimethyl-4-pyridone (Lutidone).

Step 2: Kolbe-Schmitt Carboxylation

To introduce the carboxylic acid at position 3, the pyridone is subjected to carboxylation under pressure.

-

Reagents: 2,6-Dimethyl-4-pyridone, Potassium Carbonate (K₂CO₃), CO₂ (gas).

-

Conditions: High pressure (50-100 atm) and temperature (200°C).

-

Mechanism: Formation of the potassium salt enhances electron density at C3, facilitating electrophilic attack by CO₂.

Protocol 1: Synthesis Workflow

| Step | Operation | Critical Parameter | Observation |

| 1 | Suspend Dehydroacetic Acid (1.0 eq) in Aq. NH₃ (5.0 eq).[2] | Temp: Reflux (100°C) | Solid dissolves, solution darkens. |

| 2 | Heat for 4-6 hours. Cool to 5°C. | Time: Monitor by TLC | Precipitate forms (Lutidone). |

| 3 | Filter and dry the intermediate (2,6-dimethyl-4-pyridone). | Dryness is crucial | Yield: ~75-80%. |

| 4 | Mix intermediate with K₂CO₃ (anhydrous). Autoclave with CO₂ . | Pressure: >50 bar | Kolbe-Schmitt Reaction . |

| 5 | Dissolve cake in water, acidify with HCl to pH 3.0. | pH Control | Product precipitates. |

| 6 | Recrystallize from Ethanol/Water. | Purity Check | Target: this compound. |

Functionalization: Deoxychlorination Mechanism

Converting the 4-hydroxy (pyridone) group to a 4-chloro group is a pivotal step for introducing amines or aryls via SNAr.

-

Reagent: Phosphorus Oxychloride (POCl₃).[3]

-

Catalyst: None (neat) or PCl₅.

-

Mechanism:

-

Activation: The carbonyl oxygen of the pyridone attacks the electrophilic Phosphorus of POCl₃, forming a dichlorophosphoryl intermediate (leaving group).

-

Substitution: Chloride ion attacks C4, displacing the phosphoro-group and restoring aromaticity.

-

Figure 2: Deoxychlorination mechanism converting the tautomeric ketone to a chloro-substituted pyridine.

Protocol 2: Chlorination with POCl₃

-

Setup: Flame-dried round-bottom flask with a reflux condenser and drying tube (CaCl₂).

-

Addition: Charge This compound (10 g) and POCl₃ (30 mL, excess).

-

Reaction: Heat to reflux (105°C) for 4-8 hours. The suspension will clear as the chloro-derivative forms.

-

Workup (Hazard): Cool to RT. Remove excess POCl₃ under reduced pressure. Pour the viscous residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).

-

Isolation: Adjust pH to ~3-4 with solid NaHCO₃. Extract with Ethyl Acetate (3x).[2] Dry over MgSO₄ and concentrate.

Thermal Decarboxylation

Decarboxylation is often an unwanted side reaction but can be used intentionally to revert to the lutidone scaffold or study stability.

-

Conditions: Heating >250°C or reflux in high-boiling solvents (e.g., Diphenyl ether).

-

Mechanism: The proton on the carboxylic acid transfers to the ring carbon (C3) or the carbonyl oxygen, facilitating the loss of CO₂ via a cyclic transition state.

Applications in Drug Discovery

The This compound scaffold is a versatile pharmacophore:

-

Kinase Inhibitors: The 3-COOH group serves as a handle for amide coupling to create hinge-binding motifs.

-

Antibacterial Agents: Derivatives (especially 4-quinolones analogs) inhibit DNA gyrase.

-

Fragment-Based Design: The rigid pyridine core provides defined vectors for substituent growth.

References

-

Buckles, R. E., et al. (1957). The Synthesis and Proof of Structure of 2,4-Dimethyl-6-Hydroxynicotinamide. Journal of the Minnesota Academy of Science. Link

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid. Link

-

Organic Syntheses. Dehydroacetic acid synthesis and properties. Org. Synth. 1940, 20, 26. Link

-

PubChem. Ethyl 2,6-dimethyl-3-nitroisonicotinate (Related Structure Data). Link

-

ResearchGate. Chlorination of hydroxypyridines using POCl3. Link

Sources

The Versatility of 4-Hydroxy-2,6-dimethylnicotinic Acid in Coordination Chemistry: A Guide for Researchers

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of 4-Hydroxy-2,6-dimethylnicotinic acid as a versatile ligand in coordination chemistry. We will delve into the synthesis of its metal complexes, propose detailed experimental protocols, and discuss the potential applications of these compounds, all while grounding our recommendations in established principles of coordination chemistry and drawing from authoritative sources on analogous systems.

Introduction: The Potential of this compound as a Ligand

This compound, a derivative of nicotinic acid, presents a compelling scaffold for the design of novel coordination complexes. Its structure, featuring a pyridine ring, a carboxylic acid group, and a hydroxyl group, offers multiple potential coordination sites. The presence of both a hydroxyl and a carboxylic acid group in a vicinal position allows for the formation of a stable chelate ring with a metal ion. This bidentate chelation, involving the deprotonated hydroxyl and carboxylate groups, is a well-established coordination motif for related hydroxypyridine carboxylic acid derivatives.[1]

The pyridine nitrogen can also participate in coordination, potentially leading to tridentate binding or the formation of bridging polynuclear complexes. The tautomeric nature of the 4-hydroxypyridine moiety, existing in equilibrium between the enol and keto forms, further influences its coordination behavior and the electronic properties of the resulting metal complexes.[1][2] The methyl groups at the 2 and 6 positions can provide steric hindrance, influencing the geometry of the resulting complexes and potentially enhancing their stability.

The coordination of metal ions to biologically active organic molecules can significantly enhance their therapeutic efficacy.[3] Given that nicotinic acid and its derivatives have established biological roles, their metal complexes are of considerable interest for the development of new therapeutic and diagnostic agents.[4][5]

Synthesis of Coordination Complexes: General Considerations and Proposed Protocols

The synthesis of coordination complexes with this compound can be achieved through various methods, with the choice of solvent, temperature, and stoichiometry playing a crucial role in the final product's structure and purity. While specific literature on the coordination chemistry of this compound is limited, we can extrapolate from the well-documented synthesis of complexes with analogous hydroxypyridine carboxylic acids and hydroxypyridinones to propose reliable protocols.[6][7]

Key Synthetic Strategies

Several synthetic approaches can be employed for the preparation of coordination compounds with this compound:

-

Direct Reaction in Solution: This is the most straightforward method, involving the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is critical and often involves polar solvents like water, methanol, ethanol, or dimethylformamide (DMF) to dissolve the reactants.

-

Hydrothermal/Solvothermal Synthesis: This technique is particularly useful for growing single crystals suitable for X-ray diffraction studies. The reaction is carried out in a sealed vessel at elevated temperatures and pressures, which can promote the formation of thermodynamically stable crystalline products, including metal-organic frameworks (MOFs).[6]

-

pH Control: The deprotonation of the carboxylic acid and hydroxyl groups is essential for chelation. Therefore, controlling the pH of the reaction mixture, often by adding a base like sodium hydroxide, potassium hydroxide, or an organic base, is a critical parameter.

Proposed Protocol for the Synthesis of a Transition Metal Complex (e.g., Copper(II))

This protocol is adapted from established procedures for the synthesis of transition metal complexes with similar hydroxypyridine carboxylic acid ligands.

Materials:

-

This compound

-

Copper(II) acetate monohydrate (or other suitable copper salt)

-

Methanol

-

Deionized water

-

Sodium hydroxide (0.1 M solution)

Procedure:

-

Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in a minimal amount of methanol. Gentle warming may be required to aid dissolution.

-

pH Adjustment: While stirring, slowly add a 0.1 M solution of sodium hydroxide dropwise to the ligand solution until the ligand is fully deprotonated. The pH should be in the range of 5-7.

-

Metal Salt Solution Preparation: In a separate flask, dissolve an equimolar amount of copper(II) acetate monohydrate in deionized water.

-

Complexation Reaction: Slowly add the copper(II) salt solution to the deprotonated ligand solution with constant stirring. A color change and/or the formation of a precipitate should be observed.

-

Reaction Completion and Crystallization: Stir the reaction mixture at room temperature for several hours or gently reflux for 1-2 hours to ensure complete reaction. For crystallization, the solution can be allowed to slowly evaporate at room temperature, or the product can be precipitated by the addition of a less polar solvent.

-

Isolation and Purification: Collect the resulting solid by filtration, wash with a small amount of cold methanol and then diethyl ether to remove any unreacted starting materials.

-